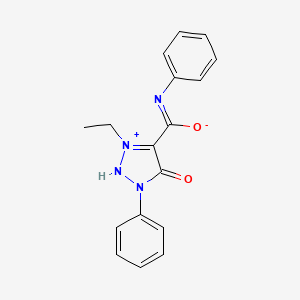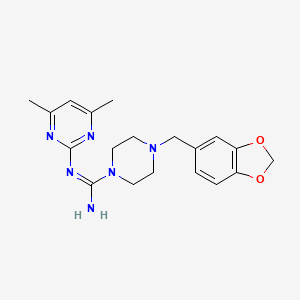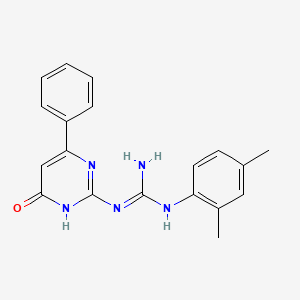
3-Ethyl-1-phenyl-4-phenylcarbamoyl-1h-1,2,3-triazol-3-ium-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-phenyl-4-phenylcarbamoyl-1h-1,2,3-triazol-3-ium-5-olate is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their unique chemical properties and wide range of applications in various fields such as chemistry, biology, medicine, and industry. The 1,2,3-triazole moiety is particularly significant due to its stability, ability to form strong hydrogen bonds, and its presence in many biologically active molecules .
Preparation Methods
The synthesis of 3-Ethyl-1-phenyl-4-phenylcarbamoyl-1h-1,2,3-triazol-3-ium-5-olate typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and provides high yields of the desired product. The reaction conditions usually involve the use of copper(I) iodide as a catalyst, with a solvent such as dimethyl sulfoxide (DMSO) or water, and a temperature range of 25-100°C .
Industrial production methods for this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of 1,2,3-triazoles. This method uses copper-on-charcoal as a heterogeneous catalyst, providing a robust and versatile protocol for the synthesis of a diverse set of substituted 1,2,3-triazoles .
Chemical Reactions Analysis
3-Ethyl-1-phenyl-4-phenylcarbamoyl-1h-1,2,3-triazol-3-ium-5-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a substituent on the ring.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted triazoles and their derivatives .
Scientific Research Applications
3-Ethyl-1-phenyl-4-phenylcarbamoyl-1h-1,2,3-triazol-3-ium-5-olate has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Industry: Utilized in the development of new materials, such as polymers and dendrimers, due to its ability to form stable and versatile structures
Mechanism of Action
The mechanism of action of 3-Ethyl-1-phenyl-4-phenylcarbamoyl-1h-1,2,3-triazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes or disrupt protein-protein interactions. This compound can also interact with nucleic acids, potentially interfering with DNA or RNA synthesis .
Comparison with Similar Compounds
Similar compounds to 3-Ethyl-1-phenyl-4-phenylcarbamoyl-1h-1,2,3-triazol-3-ium-5-olate include other 1,2,3-triazoles and their derivatives. Some examples are:
1,2,3-Triazole: The parent compound of this class, known for its stability and versatility.
4-Phenyl-1,2,3-triazole: A derivative with similar properties but different substituents.
1-Phenyl-4-phenylcarbamoyl-1,2,3-triazole: Another derivative with a phenylcarbamoyl group, but lacking the ethyl substituent.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
3-ethyl-5-oxo-N,1-diphenyl-2H-triazol-3-ium-4-carboximidate |
InChI |
InChI=1S/C17H16N4O2/c1-2-20-15(16(22)18-13-9-5-3-6-10-13)17(23)21(19-20)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H-,18,19,22,23) |
InChI Key |
VKUIOVYFKMTLPE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]-](/img/structure/B11030914.png)
![5-(furan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B11030919.png)
![2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11030933.png)
![N-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]-N''-(4-phenoxyphenyl)guanidine](/img/structure/B11030940.png)
![8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11030948.png)
![N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11030955.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11030972.png)
![1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-3-methyl-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11030979.png)

![N-[(4-Benzhydryl-piperazin-1-yl)-imino-methyl]-benzamide](/img/structure/B11030991.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11030999.png)
![N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11031003.png)
![Ethyl 4-[(8-methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11031006.png)

